molecular formula C13H10F2N2O B1330515 1,3-Bis(4-fluorophenyl)urea CAS No. 370-22-9

1,3-Bis(4-fluorophenyl)urea

Cat. No.: B1330515
CAS No.: 370-22-9
M. Wt: 248.23 g/mol
InChI Key: VEURDHASKSZBOL-UHFFFAOYSA-N
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Description

1,3-Bis(4-fluorophenyl)urea is an organic compound with the molecular formula C13H10F2N2O It is characterized by the presence of two 4-fluorophenyl groups attached to a central urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-fluorophenyl)urea can be synthesized through the reaction of 4-fluoroaniline with phosgene, followed by the reaction with another equivalent of 4-fluoroaniline. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Another method involves the use of sulfated polyborate as a catalyst, where a mixture of 4-fluoroaniline and urea is heated at 120°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the methods mentioned above can be scaled up with appropriate adjustments to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-fluorophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other groups under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

    Substitution Reactions: Products vary depending on the nucleophile used, but generally result in the replacement of the fluorine atoms with the nucleophile.

    Hydrolysis: The major products are 4-fluoroaniline and carbon dioxide.

Scientific Research Applications

1,3-Bis(4-fluorophenyl)urea has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylurea: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    1,3-Bis(4-chlorophenyl)urea: Contains chlorine atoms instead of fluorine, leading to variations in its chemical behavior and applications.

    1,3-Bis(4-bromophenyl)urea:

Uniqueness

1,3-Bis(4-fluorophenyl)urea is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its interactions with other molecules. This makes it particularly valuable in research settings where specific binding characteristics are required.

Properties

IUPAC Name

1,3-bis(4-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEURDHASKSZBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307336
Record name 1,3-bis(4-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370-22-9
Record name 370-22-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190752
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-bis(4-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS(4-FLUOROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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